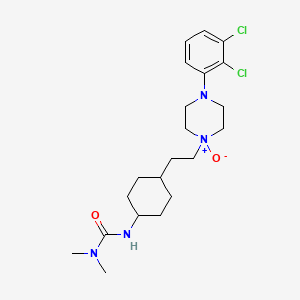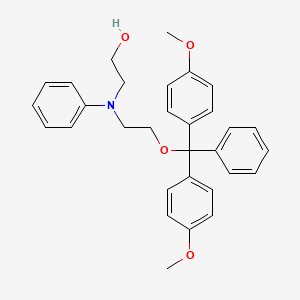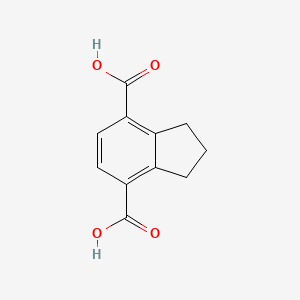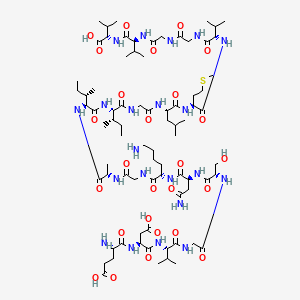
Cariprazine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cariprazine N-Oxide is a derivative of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. This compound retains the core structure of Cariprazine but includes an additional N-oxide functional group, which can influence its pharmacological properties and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cariprazine N-Oxide typically involves the oxidation of Cariprazine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This often involves continuous flow reactors where Cariprazine is continuously fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration, are meticulously controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cariprazine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert this compound back to Cariprazine.
Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products
Oxidation: Higher oxides of Cariprazine.
Reduction: Cariprazine.
Substitution: Derivatives with different functional groups replacing the N-oxide.
Applications De Recherche Scientifique
Cariprazine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of N-oxide groups on the pharmacological properties of drugs.
Biology: Investigated for its potential effects on neurotransmitter systems, similar to Cariprazine.
Medicine: Explored for its potential use in treating psychiatric disorders, leveraging its unique pharmacological profile.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of Cariprazine N-Oxide is hypothesized to be similar to that of Cariprazine, which acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . The N-oxide group may influence the binding affinity and selectivity of the compound, potentially altering its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cariprazine: The parent compound, used primarily for treating schizophrenia and bipolar disorder.
Desmethyl Cariprazine: A metabolite of Cariprazine with similar pharmacological properties.
Didesmethyl Cariprazine: Another metabolite with a longer half-life and sustained activity.
Uniqueness
Cariprazine N-Oxide is unique due to the presence of the N-oxide group, which can alter its chemical reactivity and pharmacological profile. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H32Cl2N4O2 |
|---|---|
Poids moléculaire |
443.4 g/mol |
Nom IUPAC |
3-[4-[2-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea |
InChI |
InChI=1S/C21H32Cl2N4O2/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-13-27(29)14-11-26(12-15-27)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28) |
Clé InChI |
IJUUVBFNXJVKHK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)NC1CCC(CC1)CC[N+]2(CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-7,8-bis(phenylmethoxy)-6-[[4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]methoxy]-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B13449996.png)


![[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-ethenyloxan-3-yl] acetate](/img/structure/B13450021.png)
![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13450027.png)


![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)

![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
